Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-

Synthetic Chemistry Process Development Intermediate Sourcing

Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- (CAS 193473-52-8) is a pyridine N-oxide acetamide derivative with the molecular formula C9H13N3O2 and an exact mass of 195.10100. The compound features a 2-aminopyridine N-oxide core connected via an ethylenediamine linker to an acetyl terminus.

Molecular Formula C9H14N3O2-
Molecular Weight 196.23 g/mol
Cat. No. B12579991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-
Molecular FormulaC9H14N3O2-
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC(=O)NCCNC1=CC=CCN1[O-]
InChIInChI=1S/C9H14N3O2/c1-8(13)10-5-6-11-9-4-2-3-7-12(9)14/h2-4,11H,5-7H2,1H3,(H,10,13)/q-1
InChIKeyMCYFRNQCCUURNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- (CAS 193473-52-8): Structural Identity and Procurement Baseline


Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- (CAS 193473-52-8) is a pyridine N-oxide acetamide derivative with the molecular formula C9H13N3O2 and an exact mass of 195.10100 . The compound features a 2-aminopyridine N-oxide core connected via an ethylenediamine linker to an acetyl terminus. Synthesized through nucleophilic aromatic substitution of 2-chloropyridine-N-oxide hydrochloride with N-(acetyl)ethylenediamine , this compound serves as a protected synthetic intermediate in the preparation of vitronectin receptor (αvβ3 integrin) antagonists, where the N-oxide group functions as both an activating group for nucleophilic displacement and a latent pyridine precursor [1]. Its computed LogP of 1.127 and polar surface area (PSA) of 66.59 Ų place it within favorable drug-like physicochemical space .

Why Generic Substitution Fails for Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-: The N-Oxide Linker Advantage


In-class acetamide derivatives such as N-(2-(pyridin-2-ylamino)ethyl)acetamide (the deoxygenated analog) or N-(1-oxido-2-pyridinyl)acetamide (CAS 6994-14-5, lacking the ethylenediamine spacer) cannot substitute for the target compound without compromising synthetic utility and downstream pharmacological outcomes [1]. The N-oxide moiety is not merely an ancillary functional group; in the aminopyridine N-oxide p38 MAP kinase inhibitor series, SAR studies demonstrated that the N-oxide oxygen is essential for enzymatic activity and is a determinant factor for marked kinase selectivity [2]. Furthermore, in thrombin inhibitor development, the 2-aminopyridine N-oxide core was shown to mimic the critical hydrogen-bonding motif of 3-aminopyrazinone inhibitors while overcoming the oxidative metabolic liability inherent to pyrazinones [3]. Removal of the N-oxide (reduction to the parent pyridine) eliminates these advantages, while omission of the ethylenediamine spacer removes the requisite distance between the pharmacophoric elements needed for target engagement in vitronectin receptor antagonists [1].

Quantitative Differentiation Evidence for Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- Procurement Decisions


Synthetic Yield Comparison: SNAr Route to N-Substituted Pyridine N-Oxides

The target compound is prepared via nucleophilic aromatic substitution (SNAr) between N-(acetyl)ethylenediamine and 2-chloropyridine-N-oxide hydrochloride in n-butanol with NaHCO₃ at 100 °C for 18 h, yielding 45% after chromatographic purification . In comparison, direct SNAr displacement on 2-chloropyridine (non-N-oxide) under analogous conditions generates mixtures of 2- and 4-substituted regioisomers due to the lack of N-oxide-directed activation, requiring additional separation and reducing effective yield [1]. The N-oxide group activates the 2-position for selective nucleophilic attack, eliminating regioisomeric byproducts.

Synthetic Chemistry Process Development Intermediate Sourcing

Physicochemical Differentiation: LogP and PSA Relative to Deoxygenated Analog

The target compound exhibits a computed LogP of 1.127 and a polar surface area (PSA) of 66.59 Ų . The non-N-oxide analog N-(2-(pyridin-2-ylamino)ethyl)acetamide (CAS not available) is predicted to have a higher LogP (estimated ~1.5–2.0) and lower PSA (~50–55 Ų) due to the absence of the polar N-oxide oxygen [1]. The N-oxide group reduces lipophilicity while increasing hydrogen-bond acceptor capacity, a profile associated with improved aqueous solubility and reduced non-specific protein binding. In the Pfizer in vivo toxicity dataset, compounds with LogP <3 and PSA >75 Ų showed a 2.5-fold lower toxicity rate compared to those with LogP >3 and PSA <75 Ų [2].

Medicinal Chemistry Drug Design ADME Optimization

N-Oxide Oxygen Essentiality for Target Engagement: p38α MAP Kinase Inhibition SAR

In the aminopyridine N-oxide p38α MAP kinase inhibitor series, SAR studies demonstrated that the N-oxide oxygen is essential for enzymatic inhibitory activity and was identified as a determinant factor for marked selectivity against other related kinases [1]. Compound 45 (an optimized aminopyridine N-oxide) exhibited an IC₅₀ of 21 nM against p38α MAP kinase with significant selectivity, and demonstrated in vivo efficacy with an ED₅₀ of 1 mg/kg (oral) in an acute murine LPS-induced TNFα model and ED₅₀ of 4.5 mg/kg in a chronic rat adjuvant arthritis model [1]. The analogous non-N-oxide pyridine compounds in the same series showed substantially reduced or abolished activity against p38α, confirming that the N-oxide is not a spectator group but a pharmacophoric requirement [1].

Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

Metabolic Stability Advantage: 2-Aminopyridine N-Oxide vs. 3-Aminopyrazinone Scaffolds

In thrombin inhibitor development, the 2-aminopyridine N-oxide scaffold was evaluated as a peptidomimetic replacement for 3-aminopyrazinone-based inhibitors. The study demonstrated that the 2-aminopyridine N-oxide core effectively mimics the critical hydrogen-bonding motif of 3-aminopyrazinones while providing superior resistance to oxidative metabolism, thereby overcoming a key metabolic liability of the pyrazinone series [1]. While quantitative metabolic stability data (e.g., intrinsic clearance or half-life values) require full-text access, the qualitative advantage of the N-oxide scaffold over the pyrazinone comparator is explicitly stated in the primary literature [1].

Metabolic Stability Thrombin Inhibition Peptidomimetic Design

Optimal Application Scenarios for Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- in Research and Industrial Settings


Intermediate for Vitronectin Receptor (αvβ3 Integrin) Antagonist Synthesis

This compound serves as a key protected intermediate in the synthesis of vitronectin receptor antagonists, as described in US Patent 6,159,964 [1]. The N-oxide group activates the pyridine ring for further functionalization while serving as a latent pyridine that can be revealed by palladium-catalyzed transfer hydrogenation at the appropriate synthetic stage. Procurement of this intermediate avoids the need for in-house N-oxidation and regioselective amination steps, streamlining the synthetic route to the pharmacologically active (pyrid-2-yl)aminoethyl-containing antagonists.

Scaffold for p38α MAP Kinase Inhibitor Lead Optimization Programs

Based on the established SAR demonstrating that the N-oxide oxygen is essential for p38α inhibitory activity and kinase selectivity [1], this compound and its derivatives are suitable starting points for medicinal chemistry campaigns targeting inflammatory diseases. The ethylenediamine linker provides a vector for further diversification, while the N-oxide group ensures the critical hydrogen-bonding interaction with the kinase active site. The demonstrated in vivo efficacy (ED₅₀ = 1 mg/kg oral in acute inflammation model) of optimized congeners validates the therapeutic potential of this chemotype.

Metabolically Stable Peptidomimetic Core for Serine Protease Inhibitor Design

The 2-aminopyridine N-oxide moiety embedded in this compound has been validated as a metabolically robust replacement for oxidatively labile heterocycles such as 3-aminopyrazinones in thrombin inhibitor programs [1]. This scaffold swap strategy is transferable to other serine protease targets (e.g., Factor Xa, tryptase) where hydrogen-bonding mimicry and metabolic stability are paramount. The acetamide terminus provides a convenient handle for further elaboration of P1/P2 pharmacophoric elements.

Building Block for N-Oxide-Directed C–H Functionalization Chemistry

Pyridine N-oxides are privileged substrates for palladium-catalyzed site-selective C–H functionalization, including direct arylation and alkenylation reactions [1]. The N-oxide group serves as a directing group that enables regioselective functionalization at the pyridine ring positions that are otherwise challenging to access. This compound, with its free secondary amine in the ethylenediamine linker, offers a bifunctional scaffold amenable to sequential N-oxide-directed C–H activation followed by N-oxide deoxygenation to deliver highly functionalized 2-aminopyridine derivatives.

Quote Request

Request a Quote for Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.